molecular formula C28H28N2O3 B6478964 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one CAS No. 903196-29-2

2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one

Cat. No.: B6478964
CAS No.: 903196-29-2
M. Wt: 440.5 g/mol
InChI Key: HNHKTYATTMBBRU-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family. This compound is characterized by its complex structure, which includes a chromen-4-one core substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.

    Substitution Reactions:

    Etherification: The 7-position ethoxy group is introduced via an etherification reaction, where the chromen-4-one is reacted with an appropriate alkyl halide in the presence of a base.

    Piperazine Derivative Formation: The final step involves the reaction of the intermediate with 4-phenylpiperazine under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, leading to the formation of quinones and N-oxides.

    Reduction: Reduction reactions can target the chromen-4-one core, converting it to chroman-4-one derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, primarily at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and N-oxides.

    Reduction: Chroman-4-one derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research due to its structural similarity to natural products. It can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-phenyl-4H-chromen-4-one: Lacks the piperazine and ethoxy groups, making it less versatile in biological applications.

    7-ethoxy-4H-chromen-4-one: Similar core structure but lacks the phenyl and piperazine substitutions.

    4-phenylpiperazin-1-yl derivatives: These compounds share the piperazine moiety but differ in the chromen-4-one core.

Uniqueness

2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c1-21-27(22-8-4-2-5-9-22)28(31)25-13-12-24(20-26(25)33-21)32-19-18-29-14-16-30(17-15-29)23-10-6-3-7-11-23/h2-13,20H,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHKTYATTMBBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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